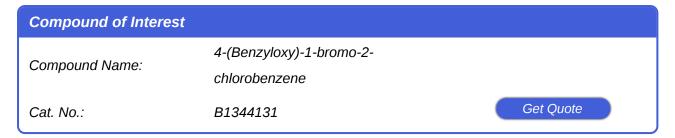


An In-depth Technical Guide to 1-(Benzyloxy)-4bromo-2-chlorobenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in modern organic synthesis. Its utility is primarily centered on its role as a versatile intermediate in the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents. The strategic placement of bromo, chloro, and benzyloxy groups on the benzene ring allows for selective and sequential chemical transformations, making it a valuable reagent in multistep synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a solid at room temperature with a melting point in the range of 58-62 °C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The compound is characterized by its benzyl-protected phenol group, which can be deprotected under various conditions to reveal a reactive hydroxyl functionality. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring offers orthogonal reactivity, which is highly advantageous in cross-coupling reactions.



Data Presentation

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 1-(Benzyloxy)-4-bromo-2- chlorobenzene | [1] |
| Synonyms | 4-Bromo-2-chloro-1- (phenylmethoxy)benzene | [2] |
| CAS Number | 56872-27-6, 729590-57-2 | [1][3] |
| Molecular Formula | C13H10BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 58-62 °C | [2] |
| Purity | ≥95% (HPLC) | [1] |

Experimental Protocols Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene

A common and efficient method for the synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene involves the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.

Materials:

- 4-Bromo-2-chlorophenol (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K₂CO₃) (1.3 eq)
- N,N-Dimethylformamide (DMF)
- · Ethyl acetate



- Water
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).
- To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 3 hours.
- Upon completion of the reaction (monitored by TLC), add water to the mixture.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel to afford 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

Application in Suzuki-Miyaura Cross-Coupling Reactions

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are prevalent in many biologically active compounds, including SGLT2 inhibitors used in the treatment of type 2 diabetes. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.

General Procedure for Suzuki-Miyaura Coupling:

Materials:



- 1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)
- Triphenylphosphine (PPh₃) (0.01 eq)
- Aqueous sodium carbonate (Na₂CO₃) solution (2M)
- n-Propanol
- · Ethyl acetate
- Water

Procedure:

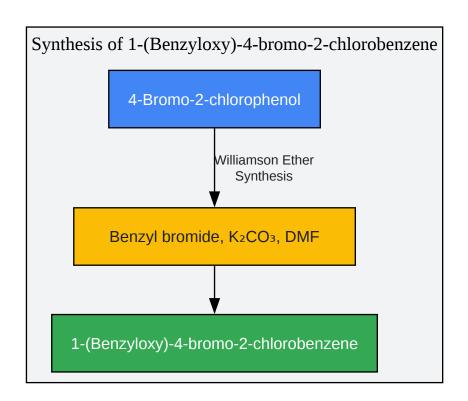
- In a round-bottomed flask, dissolve 1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq) and the desired arylboronic acid (1.2 eq) in n-propanol.
- Add palladium(II) acetate (0.005 eq) and triphenylphosphine (0.01 eq) to the mixture.
- Add the 2M aqueous sodium carbonate solution.
- Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the starting material is consumed (monitored by TLC).
- Cool the reaction to room temperature and add water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl compound.

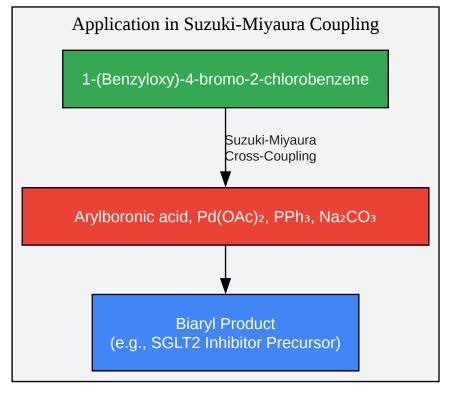
Mandatory Visualizations



Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to 1-(Benzyloxy)-4-bromo-2-chlorobenzene and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.







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Caption: Synthetic workflow for the preparation and application of 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

Note on Signaling Pathways: Extensive literature review indicates that 1-(Benzyloxy)-4-bromo-2-chlorobenzene is a synthetic intermediate and is not known to be directly involved in any biological signaling pathways. Its significance lies in its utility as a building block for the synthesis of biologically active molecules.

Conclusion

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity and the presence of multiple functional groups allow for its incorporation into complex molecular targets through reliable and high-yielding chemical transformations such as the Suzuki-Miyaura cross-coupling reaction. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

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